molecular formula C11H10Cl2N2OS B2469601 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide CAS No. 380469-87-4

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2469601
CAS No.: 380469-87-4
M. Wt: 289.17
InChI Key: ULJUORLRQXCNMQ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is a chemical compound of significant interest in medicinal chemistry research due to its benzothiazole core, a privileged scaffold known for diverse biological activities . The benzothiazole moiety is frequently investigated for its potent pharmacological properties, including antimicrobial , antitumor , and anti-inflammatory activities . The specific structural features of this compound—including the chloro substituents on the benzothiazole ring and the chloro-butanamide chain—are key for researchers studying structure-activity relationships (SAR) to optimize potency and selectivity against biological targets . This molecule serves as a valuable intermediate for the synthesis of more complex hybrid molecules and for the development of novel therapeutic agents in areas such as oncology and infectious disease . Its mechanism of action in experimental settings is likely target-dependent but may involve interaction with cellular proteins or DNA, consistent with other bioactive benzothiazole derivatives . This product is intended for research purposes by qualified laboratory personnel only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c12-6-2-5-9(16)14-11-15-10-7(13)3-1-4-8(10)17-11/h1,3-4H,2,5-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJUORLRQXCNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 4-chloro-1,3-benzothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1,3-benzothiazole
  • 4-chloro-N-(1,3-benzothiazol-2-yl)butanamide
  • 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide

Uniqueness

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including two chlorine substitutions on the benzothiazole ring and a butanamide functional group. The biological activity of benzothiazole derivatives has been widely studied, and this particular compound shows promise in several therapeutic areas, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of this compound is C10H9Cl2N2OS, with a molecular weight of approximately 260.16 g/mol. The structure can be represented as follows:

Structure C10H9Cl2N2OS\text{Structure }\text{C}_{10}\text{H}_{9}\text{Cl}_{2}\text{N}_{2}\text{OS}

Synthesis

The synthesis of this compound typically involves the acylation of 2-amino-4-chlorobenzothiazole with 4-chlorobutanoyl chloride. The process can be summarized in the following steps:

  • Reagents : 2-amino-4-chlorobenzothiazole and 4-chlorobutanoyl chloride.
  • Reaction Conditions : The reaction is carried out in an organic solvent under controlled temperature.
  • Purification : The product is purified using techniques such as crystallization or high-performance liquid chromatography (HPLC).

Antimicrobial Properties

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activities. Specifically, this compound has shown potential against various microbial strains. Studies have indicated that the presence of the benzothiazole moiety enhances the compound's interaction with biological targets, which may contribute to its antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Research focusing on similar benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies typically employ assays such as MTT for cell viability and flow cytometry for apoptosis analysis .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialExhibits potential antimicrobial properties against various microbial strains
AnticancerInhibits proliferation of A431 and A549 cancer cells; induces apoptosis
MechanismPotentially interacts with cellular pathways involved in cancer progression

Case Studies

Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives, including analogs of this compound. For instance, a study reported that similar compounds significantly inhibited IL-6 and TNF-α levels in macrophage cell lines while promoting apoptosis in cancer cells .

Another investigation highlighted the ability of certain benzothiazole derivatives to block key signaling pathways (AKT and ERK) involved in tumor growth and survival, suggesting that modifications to the benzothiazole structure could enhance therapeutic efficacy .

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